[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate
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Overview
Description
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of phenylmethyl benzenesulfonates This compound is characterized by the presence of a hydroxymethyl group, a 2-methylpropoxy group, and a 4-methylbenzenesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Phenylmethyl Intermediate: The initial step involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(hydroxymethyl)-5-(2-methylpropoxy)phenol.
Sulfonation Reaction: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic applications.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxymethyl and 2-methylpropoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The sulfonate group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
Comparison with Similar Compounds
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl benzoate
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-chlorobenzenesulfonate
Comparison:
- Uniqueness: The presence of the 4-methylbenzenesulfonate group distinguishes [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate from other similar compounds. This group imparts unique chemical properties and reactivity.
- Chemical Properties: The compound exhibits distinct reactivity patterns due to the combination of hydroxymethyl, 2-methylpropoxy, and 4-methylbenzenesulfonate groups.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it suitable for unique applications in research and industry.
Properties
Molecular Formula |
C19H24O5S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O5S/c1-14(2)12-23-18-9-16(11-20)8-17(10-18)13-24-25(21,22)19-6-4-15(3)5-7-19/h4-10,14,20H,11-13H2,1-3H3 |
InChI Key |
YKTPIBGGACNUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC(=C2)CO)OCC(C)C |
Origin of Product |
United States |
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